Propyl 3-chloro-4-hydroxybenzoate is an organic compound classified as an ester. Its molecular formula is and it has a molecular weight of approximately 214.65 g/mol. The compound features a propyl group attached to the ester functional group of 3-chloro-4-hydroxybenzoic acid, which contributes to its unique chemical properties. This compound is known for its potential applications in pharmaceuticals and as a preservative in cosmetics due to its antimicrobial properties .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity .
Propyl 3-chloro-4-hydroxybenzoate exhibits notable biological activities, particularly as an antimicrobial agent. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for use in pharmaceutical formulations and as a preservative in cosmetic products. The presence of the hydroxyl group enhances its activity by increasing solubility and reactivity with microbial cell membranes .
The synthesis of Propyl 3-chloro-4-hydroxybenzoate can be achieved through several methods:
These methods allow for the efficient production of Propyl 3-chloro-4-hydroxybenzoate with good yields .
Propyl 3-chloro-4-hydroxybenzoate finds applications in various fields:
These applications leverage the compound's chemical properties and biological efficacy, making it valuable across multiple industries .
Several compounds share structural similarities with Propyl 3-chloro-4-hydroxybenzoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | Shorter carbon chain; used primarily in cosmetics |
Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | Intermediate properties; used in pharmaceuticals |
Propyl 3-bromo-4-hydroxybenzoate | C10H11BrO3 | Similar structure but with bromine; different reactivity |
Propyl 3-chloro-4-hydroxybenzoate stands out due to its specific propyl group which influences its solubility and biological activity compared to other esters. Its unique combination of chlorine and hydroxyl groups also contributes to its distinctive antimicrobial properties .
Esterification of 3-chloro-4-hydroxybenzoic acid with 1-propanol remains the primary route for synthesizing propyl 3-chloro-4-hydroxybenzoate. Sulfuric acid-catalyzed methods involve refluxing equimolar quantities of the acid and alcohol in anhydrous conditions. A study demonstrated that increasing the alcohol-to-acid molar ratio to 10:1 improved conversion rates to 96.9% within 210 minutes at 65°C. The mechanism proceeds via protonation of the carboxylic oxygen, followed by nucleophilic attack by 1-propanol and subsequent water elimination.
Enzymatic transesterification using immobilized lipases offers a sustainable alternative. Novozym 435 (Candida antarctica lipase B) catalyzes the reaction between methyl 3-chloro-4-hydroxybenzoate and 1-propanol in n-heptane, achieving 97% conversion at 60°C under microwave irradiation. Kinetic analysis reveals a ternary complex ordered bi–bi mechanism, with n-hexanol acting as an inhibitor in analogous systems. Key parameters include:
Parameter | Sulfuric Acid Method | Enzymatic Method |
---|---|---|
Temperature (°C) | 65 | 60 |
Reaction Time (hours) | 3.5 | 6 |
Catalyst Loading (mol%) | 20 | 5 (w/w) |
Solvent | None (neat) | n-Heptane |
Conversion (%) | 96.9 | 97 |
Solvent selection critically influences crystal morphology and purity. Polar aprotic solvents like ethyl acetate facilitate rapid nucleation, while n-heptane promotes slow growth of high-purity crystals. A protocol using sequential solvent mixtures achieves 99.5% purity:
This approach leverages the Hansen solubility parameters (δD = 18.2 MPa¹/², δP = 4.5 MPa¹/², δH = 6.1 MPa¹/²) to optimize solute-solvent interactions. Industrial-scale trials show that maintaining a cooling rate of 0.5°C/min minimizes occluded impurities while maximizing yield (92% recovery).
Sulfuric acid catalysis provides rapid reaction kinetics (k = 0.42 min⁻¹ at 65°C) but generates stoichiometric waste and side products like propyl ethers. In contrast, enzymatic methods exhibit milder conditions and superior selectivity, albeit with lower initial rates (k = 0.07 min⁻¹). Microwave irradiation enhances enzymatic efficiency 6.5-fold by reducing mass transfer limitations.
Economic analysis reveals tradeoffs:
Environmental metrics favor enzymatic routes (E-factor = 0.8 vs. 12.5 for acid catalysis). Recent advances in enzyme immobilization extend Novozym 435’s operational stability to 15 cycles without significant activity loss.
Anaerobic reductive dechlorination represents the primary mechanism for chlorinated aromatic compound degradation in sediment environments [1] [9]. In freshwater sediment microcosms, propyl 3-chloro-4-hydroxybenzoate undergoes sequential transformation through multiple metabolic pathways. The initial degradation involves hydrolysis of the ester bond, producing 3-chloro-4-hydroxybenzoic acid as the primary intermediate [3] [25]. This hydrolytic step occurs rapidly under anaerobic conditions, with complete ester cleavage observed within 2-5 hours in actively degrading sediment systems [3].
The subsequent dechlorination pathway follows two distinct routes depending on the microbial adaptation state of the sediment [1] [9]. In non-adapted sediment samples, both 4-hydroxybenzoate through aryl dechlorination and 2-chlorophenol through aryl decarboxylation serve as intermediates in the transformation to phenol [1]. The accumulated phenol undergoes further transformation to benzoate, which represents an intermediate in the complete mineralization to methane and carbon dioxide [1] [9].
Table 1: Dechlorination Pathways of Chlorinated Hydroxybenzoates in Sediment Microcosms
Adaptation State | Primary Intermediate | Secondary Product | Final Product | Reaction Time |
---|---|---|---|---|
Non-adapted | 4-hydroxybenzoate + 2-chlorophenol | Phenol | Benzoate → CO₂ + CH₄ | 14-21 days |
4-hydroxybenzoate-adapted | 2-chlorophenol | Phenol | Benzoate → CO₂ + CH₄ | 10-14 days |
3-chlorobenzoate-adapted | 4-hydroxybenzoate | Phenol | Benzoate → CO₂ + CH₄ | 7-12 days |
2-chlorophenol-adapted | 4-hydroxybenzoate | Phenol | Benzoate → CO₂ + CH₄ | 5-10 days |
Data compiled from sediment microcosm studies [1] [9]
Sediment-adapted microbial communities demonstrate enhanced dechlorination efficiency through specialized enzymatic systems [14] [39]. In sediment microcosms enriched with hydrogen as the electron donor and acetate as the carbon source, reductive dechlorination activity becomes restricted to ortho chlorine positions [14] [39]. The microbial community structure in these dechlorinating enrichment cultures includes dominant genera such as Citrobacter, Geobacter, Pseudomonas, Desulfitobacterium, Desulfovibrio, and Clostridium [14] [39].
The electron stoichiometry of the reductive dechlorination process requires 2.4 moles of electrons per mole of chlorinated substrate [33]. This reaction occurs under strictly anaerobic conditions with redox potentials below -200 millivolts [10] [12]. The dechlorination activity becomes completely inhibited when oxygen concentrations exceed 0.1 milligrams per liter [10] [12].
Clostridiaceae family bacteria play a crucial role in the aromatic ring cleavage of phenolic intermediates derived from propyl 3-chloro-4-hydroxybenzoate degradation [18] [38]. Clostridium scatologenes demonstrates particular efficiency in cleaving aromatic ring structures through specialized enzymatic mechanisms [38]. The phloroglucinol degradation pathway employed by this organism involves three key enzymes: dihydrophloroglucinol cyclohydrolase for carbon-carbon cleavage, 3-hydroxy-5-oxo-hexanoate dehydrogenase for oxidative transformation, and triacetate acetoacetate-lyase for secondary cleavage reactions [38].
The aromatic ring cleavage mechanism initiated by Clostridiaceae species begins with the reduction of phenolic intermediates to dihydro-derivatives [38]. Phloroglucinol reductase catalyzes the reduction of 1,3,5-trihydroxybenzene to dihydrophloroglucinol using nicotinamide adenine dinucleotide phosphate as the electron donor [38]. The subsequent ring-opening reaction proceeds through a retro-Claisen cleavage mechanism, yielding 3-hydroxy-5-oxo-hexanoate as the primary product [38].
Table 2: Enzymatic Activities in Clostridiaceae-Mediated Ring Cleavage
Enzyme | Substrate | Product | Cofactor | Specific Activity |
---|---|---|---|---|
Phloroglucinol reductase | Phloroglucinol | Dihydrophloroglucinol | NADPH | 2.3 μmol/min/mg |
Dihydrophloroglucinol cyclohydrolase | Dihydrophloroglucinol | 3-hydroxy-5-oxo-hexanoate | None | 1.8 μmol/min/mg |
3-hydroxy-5-oxo-hexanoate dehydrogenase | 3-hydroxy-5-oxo-hexanoate | Triacetate | NAD⁺ | 4.1 μmol/min/mg |
Triacetate acetoacetate-lyase | Triacetate | Acetoacetate + Acetyl-CoA | CoA | 3.2 μmol/min/mg |
Enzymatic data from Clostridium scatologenes studies [38]
The metabolic pathway continues with the conversion of 3-hydroxy-5-oxo-hexanoate to triacetate through nicotinamide adenine dinucleotide-dependent oxidation [38]. Triacetate acetoacetate-lyase then catalyzes the second carbon-carbon cleavage reaction, producing acetoacetate and acetyl-coenzyme A [38]. These products enter central metabolic pathways, with acetoacetyl-coenzyme A and acetyl-coenzyme A serving as intermediates in butyrate fermentation [38].
The gene cluster encoding these degradation enzymes demonstrates widespread distribution among phylogenetically diverse bacteria [38]. Bioinformatics analysis reveals the presence of homologous gene clusters in strict anaerobic Gram-positive fermenting bacteria, sulfate-reducing bacteria, and facultative anaerobic Gram-negative bacteria [38]. This distribution suggests that aromatic ring cleavage capability represents a fundamental metabolic capacity in anaerobic environments [38].
The formation of phenolic intermediates during propyl 3-chloro-4-hydroxybenzoate degradation generates a complex mixture of metabolic byproducts [26] [29]. The primary phenolic intermediate, 4-hydroxybenzoic acid, undergoes multiple transformation pathways depending on environmental conditions and microbial community composition [26] [29]. Under aerobic conditions, 4-hydroxybenzoic acid follows the beta-ketoadipate pathway, forming protocatechuate as the immediate product [3] [29]. However, under anaerobic conditions characteristic of sediment environments, decarboxylation to phenol represents the predominant transformation route [3] [25].
The decarboxylation reaction proceeds stoichiometrically, with complete conversion of 4-hydroxybenzoic acid to phenol observed within 5 hours under optimal conditions [3]. This transformation generates carbon dioxide as a byproduct, contributing to the overall carbon flux in sediment systems [3] [25]. The phenol product demonstrates higher biodegradability compared to the original chlorinated compound, facilitating further microbial degradation [3] [25].
Table 3: Metabolic Byproduct Formation During Phenol Intermediate Degradation
Time Point | 4-Hydroxybenzoic Acid | Phenol | Protocatechuate | Carbon Dioxide | Methane |
---|---|---|---|---|---|
0 hours | 6.6 mM | 0 mM | 0 mM | 0 mM | 0 mM |
2 hours | 4.2 mM | 2.1 mM | 0.1 mM | 2.2 mM | 0 mM |
5 hours | 0.4 mM | 5.8 mM | 0.2 mM | 6.0 mM | 0.1 mM |
12 hours | 0 mM | 3.1 mM | 0.1 mM | 8.5 mM | 2.4 mM |
24 hours | 0 mM | 0.8 mM | 0 mM | 10.2 mM | 4.8 mM |
Byproduct analysis from anaerobic sediment microcosms [3] [25]
Secondary metabolite formation involves the production of short-chain fatty acids through fermentative processes [38]. Acetate represents the most abundant fatty acid byproduct, accumulating to concentrations of 97 micromolar during extended incubation periods [54]. Butyrate and propionate formation occurs at lower concentrations, typically ranging from 10 to 30 micromolar [38] [54]. These fatty acids serve as electron donors for subsequent anaerobic respiration processes and contribute to the overall energy flow in sediment ecosystems [38].
The temporal dynamics of byproduct formation demonstrate distinct phases corresponding to different metabolic processes [3] [25]. The initial hydrolytic phase occurs within the first 2-4 hours, characterized by rapid ester bond cleavage and 4-hydroxybenzoic acid accumulation [3]. The intermediate decarboxylation phase spans 4-12 hours, with maximum phenol production occurring between 5-8 hours [3] [25]. The final mineralization phase extends from 12-48 hours, during which phenol undergoes complete degradation to carbon dioxide and methane [3] [25].
The formation of chlorinated byproducts from propyl 3-chloro-4-hydroxybenzoate during wastewater treatment processes represents a significant environmental concern, particularly during chlorination and advanced oxidation procedures. Research investigations have demonstrated that this compound undergoes rapid chlorination reactions when exposed to hypochlorous acid and other chlorine-based disinfectants commonly employed in municipal wastewater treatment facilities [1].
The primary transformation pathway involves electrophilic aromatic substitution at positions ortho to the existing hydroxyl group, leading to the formation of 3,5-dichloro-4-hydroxypropylbenzoate derivatives. Kinetic studies have established apparent rate constants ranging from 2.98 × 10⁻² M⁻⁰·⁸⁵¹·s⁻¹ to 4.5 × 10⁻² M⁻⁰·⁸⁶⁰·s⁻¹ under typical wastewater treatment conditions (pH 7-8, 25°C) [1]. The reaction exhibits strong pH dependence, with maximum reaction rates observed at pH 8.0, while minimum rates occur under highly alkaline conditions (pH 11.0).
The transformation mechanism proceeds through the formation of chloronium ion intermediates, which subsequently undergo nucleophilic attack by the activated aromatic ring. The chlorine substituent already present at the 3-position significantly influences the reactivity pattern, creating electronic effects that enhance the formation of dichlorinated products while simultaneously reducing the likelihood of trichlorination due to steric hindrance [2]. This selectivity results in the predominant accumulation of dichlorinated parabens in treatment effluents, with formation yields ranging from 45-62% under typical chlorination conditions [1] [3].
Environmental monitoring studies have identified these chlorinated byproducts in wastewater treatment plant effluents at concentrations frequently exceeding those of the parent compound. The persistence of dichlorinated derivatives in aquatic systems is substantially enhanced compared to the original compound, with biodegradation half-lives extending from 8-12 days for the parent compound to 15-28 days for the chlorinated products [4] [5]. This enhanced persistence is attributed to the electron-withdrawing effects of the additional chlorine substituents, which reduce the susceptibility of the aromatic ring to microbial enzyme attack.
The formation of chlorinated byproducts is significantly influenced by the presence of competing species in wastewater matrices. Ammonia and organic nitrogen compounds can effectively compete for available chlorine, leading to the rapid formation of chloramines and subsequent inhibition of paraben chlorination reactions [1]. Under these conditions, transformation yields decrease substantially, potentially altering the distribution of products released into receiving waters.
Process Condition | Primary Product | Yield (%) | Rate Constant (M⁻¹s⁻¹) | Half-life |
---|---|---|---|---|
Chlorination pH 7.0 | 3,5-Dichloro derivative | 45-62 | 2.98 × 10⁻² | 23 seconds |
Chlorination pH 8.0 | 3,5-Dichloro derivative | 52-68 | 4.5 × 10⁻² | 15 seconds |
Advanced oxidation | Mixed chlorinated products | 30-45 | Variable | 5-15 minutes |
UV/Chlorine treatment | Chlorinated photoproducts | 25-40 | 1.2 × 10⁻¹ | 8 minutes |
Ozonation represents one of the most effective advanced oxidation processes for the transformation of propyl 3-chloro-4-hydroxybenzoate, producing a complex array of hydroxylated transformation products through both direct ozone attack and hydroxyl radical-mediated pathways [6] [7]. The ozonation mechanism involves multiple concurrent reaction pathways that are strongly influenced by solution pH, ozone concentration, and the presence of natural organic matter.
The primary hydroxylation pattern involves the formation of monohydroxylated derivatives at positions 2, 5, and 6 of the aromatic ring, with the 2-position showing the highest reactivity due to the activating influence of the existing 4-hydroxyl group [6]. Experimental investigations using gas chromatography-mass spectrometry have identified twenty distinct degradation byproducts, with hydroxylated parabens representing the most abundant transformation products formed during ozonation processes [7].
The reaction kinetics demonstrate significant pH dependence, with rate constants for dissociated parabens (3.3 × 10⁹ - 4.2 × 10⁹ M⁻¹s⁻¹) being approximately 10⁴ times higher than those for undissociated forms (2.5 × 10⁵ - 4.4 × 10⁵ M⁻¹s⁻¹) [7]. This dramatic difference is attributed to the increased electron density of the phenolate anion, which enhances electrophilic attack by ozone molecules. The reaction with hydroxyl radicals proceeds with rate constants ranging from 6.8 × 10⁹ to 9.2 × 10⁹ M⁻¹s⁻¹, indicating diffusion-controlled kinetics [7].
The chlorine substituent at the 3-position creates unique reactivity patterns that differ significantly from non-chlorinated parabens. The electron-withdrawing effect of chlorine reduces the overall electron density of the aromatic system, leading to preferential hydroxylation at positions ortho to the existing hydroxyl group rather than meta positions. This regioselectivity results in the formation of 2-hydroxy-3-chloro-4-hydroxypropylbenzoate as the major product, accounting for 65-78% of the initial transformation yield [6].
Advanced mechanistic studies have revealed that ozonation proceeds through both direct molecular ozone reactions and indirect hydroxyl radical pathways. The direct pathway involves the formation of ozonide intermediates that rapidly decompose to yield carbonyl compounds and Criegee intermediates. The hydroxyl radical pathway, which becomes dominant under alkaline conditions, produces a broader spectrum of oxidation products including ring-opened aliphatic compounds and complete mineralization products [6] [7].
The formation of ester chain hydroxylation products represents another significant transformation pathway, initiated by hydroxyl radical attack on the propyl chain. This process yields alcohol and aldehyde derivatives that subsequently undergo further oxidation to carboxylic acid products. The combination of aromatic ring hydroxylation and ester chain oxidation creates a complex mixture of transformation products with varying environmental persistence and toxicological properties.
Ozonation Condition | Major Hydroxylated Product | Formation Yield (%) | Rate Constant (M⁻¹s⁻¹) | Stability Score |
---|---|---|---|---|
pH 7, Direct O₃ | 2-Hydroxy-3-chloro derivative | 65-78 | 3.1 × 10⁵ | 6.2 |
pH 8, Direct O₃ | 2-Hydroxy-3-chloro derivative | 72-85 | 1.2 × 10⁶ | 6.5 |
pH 7, OH- Radical | Mixed hydroxylated products | 45-60 | 8.7 × 10⁹ | 5.8 |
pH 8, OH- Radical | Mixed hydroxylated products | 55-70 | 9.2 × 10⁹ | 6.1 |
The development of quantitative structure-activity relationship models for propyl 3-chloro-4-hydroxybenzoate transformation products employs advanced computational chemistry approaches combined with experimental validation datasets to predict environmental fate, toxicity, and bioactivity parameters [8] [9] [10]. These models integrate quantum chemical descriptors, molecular connectivity indices, and physicochemical parameters to establish robust correlations between molecular structure and biological activity.
The primary QSAR models developed for chlorinated paraben derivatives utilize density functional theory calculations at the B3LYP/6-31G(d) level to compute electronic descriptors including highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, dipole moments, and molecular polarizability [8]. These quantum chemical parameters serve as the foundation for predicting antimicrobial activity, with correlation coefficients (R²) exceeding 0.84 for support vector machine-based models [10].
The molecular descriptor analysis reveals that the lowest unoccupied molecular orbital energy and dipole moment represent the most significant factors contributing to antifungal and antibacterial activity of chlorinated hydroxybenzoate derivatives [8]. The electron-withdrawing effect of the chlorine substituent substantially influences these electronic properties, creating predictable patterns in biological activity that can be accurately modeled through QSAR approaches.
For ecotoxicological endpoints, QSAR models have been developed specifically for aquatic organisms including Daphnia magna, Pimephales promelas, and Oncorhynchus mykiss [9] [11]. These interspecies models demonstrate that molecular weight, octanol-water partition coefficient, and Hammett sigma constants serve as primary descriptors for predicting acute toxicity. The models achieve external validation coefficients (Q²) ranging from 0.75 to 0.89, indicating robust predictive capability for untested compounds.
The base-catalyzed hydrolysis kinetics of chlorinated parabens have been successfully modeled using combined experimental and quantum chemical approaches, yielding prediction models with determination coefficients of 0.947 for pKa values and 0.842 for second-order hydrolysis rate constants [9]. These models demonstrate that electronic descriptors computed through semiempirical quantum chemical methods provide superior predictive accuracy compared to traditional fragment-based approaches.
Advanced QSAR models for transformation product formation during advanced oxidation processes incorporate reaction mechanism-based descriptors that account for electrophilic attack patterns, radical formation potentials, and thermodynamic stability factors [12]. These mechanistic models enable prediction of transformation product yields and distribution patterns under various treatment conditions, facilitating optimization of water treatment processes for enhanced removal efficiency.
The environmental fate modeling incorporates bioconcentration factor predictions based on molecular size, lipophilicity, and hydrogen bonding descriptors. For propyl 3-chloro-4-hydroxybenzoate, the predicted bioconcentration factor of 158 ± 25 L/kg indicates moderate bioaccumulation potential, consistent with experimental bioaccumulation studies in aquatic organisms [13]. The QSAR models also successfully predict soil adsorption coefficients, with calculated Koc values of 892 ± 120 L/kg indicating strong binding to organic matter.
Toxicity prediction models for transformation products demonstrate that chlorinated derivatives exhibit reduced estrogenic activity compared to parent parabens, but may display enhanced cytotoxicity due to electrophilic reactivity [14] [13]. The models predict EC50 values for Daphnia magna ranging from 6.2 to 22.7 mg/L for various transformation products, with chlorinated derivatives generally showing higher toxicity than hydroxylated products.
QSAR Descriptor | Model Coefficient | Standard Error | Significance Level | Influence on Toxicity |
---|---|---|---|---|
Log P (octanol-water) | 0.42 | ± 0.08 | p < 0.001 | Positive correlation |
HOMO Energy (eV) | -2.15 | ± 0.34 | p < 0.01 | Negative correlation |
LUMO Energy (eV) | 1.87 | ± 0.29 | p < 0.01 | Positive correlation |
Molecular Weight | 0.018 | ± 0.003 | p < 0.001 | Positive correlation |
Hammett Constant (σ) | 1.34 | ± 0.21 | p < 0.001 | Positive correlation |
Dipole Moment | 0.12 | ± 0.05 | p < 0.05 | Variable effect |
Polarizability | 0.25 | ± 0.04 | p < 0.01 | Positive correlation |
Taft Constant (Es) | -0.78 | ± 0.13 | p < 0.001 | Negative correlation |